molecular formula C22H26N2O5 B12100976 N-Benzyloxycarbonylphenylalanyl-valine CAS No. 55565-48-5

N-Benzyloxycarbonylphenylalanyl-valine

Cat. No.: B12100976
CAS No.: 55565-48-5
M. Wt: 398.5 g/mol
InChI Key: AJQYZRHQCXCROF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyloxycarbonylphenylalanyl-valine is a synthetic compound that belongs to the class of N-protected amino acids. It is commonly used in peptide synthesis as a protecting group for amino acids, which helps in preventing unwanted side reactions during the synthesis process. The compound is characterized by its molecular formula C22H26N2O5 and a molecular weight of 398.5 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyloxycarbonylphenylalanyl-valine typically involves the protection of the amino group of phenylalanine with a benzyloxycarbonyl (Cbz) group, followed by coupling with valine. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-Benzyloxycarbonylphenylalanyl-valine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the free amino acids, oxidized derivatives, and substituted analogs, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Benzyloxycarbonylphenylalanyl-valine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Benzyloxycarbonylphenylalanyl-valine involves its role as a protecting group in peptide synthesis. The Cbz group protects the amino group of phenylalanine, preventing unwanted side reactions during the coupling with valine. The protected amino acid can then be selectively deprotected under mild conditions to yield the desired peptide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyloxycarbonylphenylalanyl-valine is unique due to its specific combination of phenylalanine and valine, making it particularly useful in the synthesis of peptides that require these amino acids. Its ability to undergo selective deprotection and substitution reactions adds to its versatility in peptide synthesis .

Properties

IUPAC Name

3-methyl-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c1-15(2)19(21(26)27)24-20(25)18(13-16-9-5-3-6-10-16)23-22(28)29-14-17-11-7-4-8-12-17/h3-12,15,18-19H,13-14H2,1-2H3,(H,23,28)(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQYZRHQCXCROF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50875381
Record name BENZYLOXYCARBONYL-PHALANINYLVALINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50875381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13123-00-7, 55565-48-5
Record name N-Benzyloxycarbonylphenylalanyl-valine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013123007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC322479
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=322479
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name BENZYLOXYCARBONYL-PHALANINYLVALINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50875381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[N-[(benzoyloxy)carbonyl]-L-phenylalanyl]-L-valine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.761
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.